molecular formula C11H15NO4S B3006163 methyl N-benzyl-N-(methylsulfonyl)glycinate CAS No. 1219549-08-2

methyl N-benzyl-N-(methylsulfonyl)glycinate

Cat. No.: B3006163
CAS No.: 1219549-08-2
M. Wt: 257.3
InChI Key: XXVQIVWOROBARJ-UHFFFAOYSA-N
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Description

Methyl N-benzyl-N-(methylsulfonyl)glycinate ( 1219549-08-2) is a high-value chemical building block with a molecular formula of C 11 H 15 NO 4 S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of both a benzyl group and a methylsulfonyl (mesyl) group attached to a glycinate backbone. The methylsulfonyl group is a versatile functional motif in organic chemistry, often utilized in the synthesis of sulfones or as a protecting group for amines in multi-step synthetic routes . Supplied with a typical purity of 98%, this reagent is primarily employed as an intermediate in the development of more complex molecules, including potential pharmaceuticals and advanced materials . Its structure makes it a candidate for use in nucleophilic substitution reactions, catalytic cross-couplings, and as a precursor in the exploration of structure-activity relationships in medicinal chemistry programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[benzyl(methylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)9-12(17(2,14)15)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVQIVWOROBARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-benzyl-N-(methylsulfonyl)glycinate typically involves the reaction of glycine derivatives with benzyl and methylsulfonyl reagents. One common method is the alkylation of glycine esters with benzyl halides, followed by sulfonylation with methylsulfonyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzyl-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted glycine derivatives.

Scientific Research Applications

Methyl N-benzyl-N-(methylsulfonyl)glycinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-benzyl-N-(methylsulfonyl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The benzyl and methylsulfonyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Purity
Methyl N-benzyl-N-(methylsulfonyl)glycinate C₁₂H₁₅NO₄S 287.32 Benzyl 94% yield (azetidinone route)
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate C₁₀H₁₁Cl₂NO₄S 312.17 3,4-Dichlorophenyl ≥97% purity (API intermediate)
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate C₁₂H₁₇NO₇S 319.33 2,4-Dimethoxyphenyl Discontinued (commercial sources)
Methyl N-(4-nitrophenyl)-N-(methylsulfonyl)glycinate C₁₀H₁₂N₂O₆S 296.28 4-Nitrophenyl 95% purity (Combi-Blocks)

Key Observations :

  • Methoxy groups (e.g., 2,4-dimethoxyphenyl) improve solubility but may reduce metabolic stability due to oxidative demethylation .
  • The benzyl group balances lipophilicity and synthetic accessibility, contributing to its prevalence in medicinal chemistry .

Stability and Industrial Viability

  • Thermal Stability : Methylsulfonyl groups confer resistance to hydrolysis, critical for long-term storage .
  • Commercial Availability : The benzyl and dichlorophenyl derivatives remain industrially relevant, while dimethoxy and nitro variants face discontinuation due to niche demand .

Biological Activity

Methyl N-benzyl-N-(methylsulfonyl)glycinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C11H13NO4S
  • Molecular Weight : 253.29 g/mol

The compound features a methylsulfonyl group, which is known to enhance the solubility and bioavailability of drugs, making it a valuable moiety in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Its sulfonyl group may facilitate hydrogen bonding and other interactions that are crucial for binding affinity and specificity.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the benzyl group may contribute to increased hydrophobic interactions with bacterial membranes .
  • Anti-inflammatory Effects :
    • Compounds with sulfonamide functionalities have been reported to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory response. This compound may exhibit similar properties, potentially serving as a lead compound for anti-inflammatory drug development .
  • Anticancer Potential :
    • Preliminary studies suggest that methylsulfonyl derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial properties.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound analogs to enhance their biological activity. Structural modifications have been explored to improve potency and selectivity towards specific targets.

  • LFA-1/ICAM-1 Antagonist Activity : Some studies have investigated the compound's ability to act as an antagonist at the LFA-1/ICAM-1 interface, which is crucial in immune cell adhesion and migration .

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